molecular formula C14H12BrNO3 B12136662 3-acetyl-1-(4-bromophenyl)-4-hydroxy-6-methylpyridin-2(1H)-one CAS No. 6998-61-4

3-acetyl-1-(4-bromophenyl)-4-hydroxy-6-methylpyridin-2(1H)-one

Katalognummer: B12136662
CAS-Nummer: 6998-61-4
Molekulargewicht: 322.15 g/mol
InChI-Schlüssel: JOFAZFOWPMGZTG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-acetyl-1-(4-bromophenyl)-4-hydroxy-6-methylpyridin-2(1H)-one is a complex organic compound characterized by its unique structure, which includes an acetyl group, a bromophenyl group, a hydroxy group, and a methylpyridinone core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetyl-1-(4-bromophenyl)-4-hydroxy-6-methylpyridin-2(1H)-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Bromophenyl Intermediate: The initial step involves the bromination of a phenyl ring to form a bromophenyl intermediate.

    Acetylation: The bromophenyl intermediate undergoes acetylation to introduce the acetyl group.

    Cyclization: The acetylated intermediate is then subjected to cyclization reactions to form the pyridinone core.

    Hydroxylation and Methylation: Finally, the compound is hydroxylated and methylated to achieve the desired structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-acetyl-1-(4-bromophenyl)-4-hydroxy-6-methylpyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the acetyl group results in an alcohol.

Wissenschaftliche Forschungsanwendungen

3-acetyl-1-(4-bromophenyl)-4-hydroxy-6-methylpyridin-2(1H)-one has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-acetyl-1-(4-bromophenyl)-4-hydroxy-6-methylpyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-acetyl-1-(4-bromophenyl)-5-(2-thienyl)-1H-pyrazole-4-carbonitrile: Similar structure but with a pyrazole ring and a thienyl group.

    4-acetyl-1-(2-(4-bromophenyl)-2-oxoethyl)pyridinium bromide: Similar structure but with a pyridinium ring and an oxoethyl group.

Uniqueness

3-acetyl-1-(4-bromophenyl)-4-hydroxy-6-methylpyridin-2(1H)-one is unique due to its specific combination of functional groups and its potential applications across various fields. Its unique structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.

Eigenschaften

CAS-Nummer

6998-61-4

Molekularformel

C14H12BrNO3

Molekulargewicht

322.15 g/mol

IUPAC-Name

3-acetyl-1-(4-bromophenyl)-4-hydroxy-6-methylpyridin-2-one

InChI

InChI=1S/C14H12BrNO3/c1-8-7-12(18)13(9(2)17)14(19)16(8)11-5-3-10(15)4-6-11/h3-7,18H,1-2H3

InChI-Schlüssel

JOFAZFOWPMGZTG-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C(=O)N1C2=CC=C(C=C2)Br)C(=O)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.